molecular formula C16H16O7Si B12688666 2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid CAS No. 84713-00-8

2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid

Cat. No.: B12688666
CAS No.: 84713-00-8
M. Wt: 348.38 g/mol
InChI Key: OWEOURXWBKZZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 283-791-7, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-Azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2’-Azobis(2-methylpropionitrile)+HCl2,2’-Azobis(2-methylpropionamidine) dihydrochloride\text{2,2'-Azobis(2-methylpropionitrile)} + \text{HCl} \rightarrow \text{2,2'-Azobis(2-methylpropionamidine) dihydrochloride} 2,2’-Azobis(2-methylpropionitrile)+HCl→2,2’-Azobis(2-methylpropionamidine) dihydrochloride

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionamidine) dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2,2’-Azobis(2-methylpropionamidine) dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.

    Biology: The compound is employed in various biological assays and experiments due to its ability to generate free radicals.

    Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in medicinal chemistry research.

    Industry: The compound is utilized in the production of various industrial products, including plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals. When the compound is exposed to heat or light, it decomposes to form free radicals, which can initiate various chemical reactions. These free radicals can interact with molecular targets and pathways, leading to the desired chemical transformations.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionamidine) dihydrochloride is unique compared to other similar compounds due to its specific properties and applications. Similar compounds include:

    2,2’-Azobis(2-methylpropionitrile): This compound is also used as a radical initiator but has different properties and applications.

    2,2’-Azobis(isobutyronitrile): Another radical initiator with distinct characteristics and uses.

The uniqueness of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride lies in its ability to generate free radicals under specific conditions, making it highly valuable in various scientific and industrial applications.

Properties

CAS No.

84713-00-8

Molecular Formula

C16H16O7Si

Molecular Weight

348.38 g/mol

IUPAC Name

2-[(2-carboxyphenoxy)-methoxy-methylsilyl]oxybenzoic acid

InChI

InChI=1S/C16H16O7Si/c1-21-24(2,22-13-9-5-3-7-11(13)15(17)18)23-14-10-6-4-8-12(14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20)

InChI Key

OWEOURXWBKZZHF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OC1=CC=CC=C1C(=O)O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.